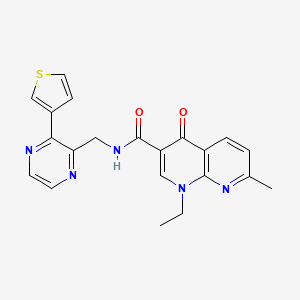
1-ethyl-7-methyl-4-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-7-methyl-4-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-ethyl-7-methyl-4-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a novel synthetic derivative belonging to the naphthyridine family. Its unique structure, characterized by a combination of naphthyridine, thiophene, and pyrazine moieties, suggests potential biological activities that warrant investigation. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O2S, with a molecular weight of approximately 382.48 g/mol. The structural complexity includes multiple heterocycles which may contribute to its biological properties.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The presence of the naphthyridine core is known for its role in enzyme inhibition and receptor modulation. Specifically, it may act on:
- Enzymatic pathways : Potential inhibition of key enzymes involved in metabolic processes.
- Receptor interactions : Possible binding to specific receptors that regulate cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that our compound may possess similar anti-tubercular activity.
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines (e.g., HEK-293) have revealed that certain derivatives are non-toxic at effective concentrations . This is crucial for potential therapeutic applications, indicating a favorable safety profile.
Study 1: Anti-Tubercular Activity
A study focusing on the synthesis and evaluation of substituted naphthyridine derivatives found that several compounds exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds showed IC90 values between 3.73 and 4.00 μM, demonstrating the potential for further development in treating tuberculosis .
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound A | 1.35 | 3.73 |
| Compound B | 2.18 | 4.00 |
| Target Compound | TBD | TBD |
Study 2: Mechanistic Insights
Docking studies conducted on related compounds indicate that the binding affinity to specific protein targets (e.g., DprE1) is critical for their biological activity. The target compound's structural features may facilitate similar interactions, warranting further investigation into its binding characteristics .
特性
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-3-26-11-16(19(27)15-5-4-13(2)25-20(15)26)21(28)24-10-17-18(23-8-7-22-17)14-6-9-29-12-14/h4-9,11-12H,3,10H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKQXDFZTUZKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













